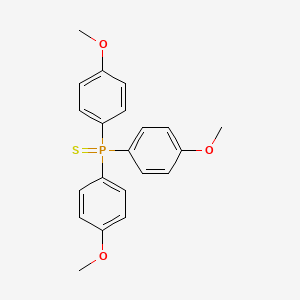

Tris(4-methoxyphenyl)phosphine sulfide

Description

Structure

3D Structure

Properties

CAS No. |

14180-55-3 |

|---|---|

Molecular Formula |

C21H21O3PS |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

tris(4-methoxyphenyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C21H21O3PS/c1-22-16-4-10-19(11-5-16)25(26,20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 |

InChI Key |

FBNNYESSIWZQRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tris 4 Methoxyphenyl Phosphine Sulfide

Direct Sulfurization of Tris(4-methoxyphenyl)phosphine (B1294419) and Related Tertiary Phosphines

The most prevalent and straightforward method for synthesizing phosphine (B1218219) sulfides is through the direct oxidation of the corresponding tertiary phosphine with elemental sulfur. wikipedia.org This method is widely applied to a variety of tertiary phosphines, including the synthesis of tris(4-methoxyphenyl)phosphine sulfide (B99878) from its phosphine precursor, tris(4-methoxyphenyl)phosphine. evitachem.com

The reaction involves treating the tertiary phosphine with elemental sulfur, typically the cyclic S₈ allotrope. The general reaction is as follows:

R₃P + S → R₃P=S

For tris(4-methoxyphenyl)phosphine sulfide, the specific reaction is:

(CH₃OC₆H₄)₃P + S → (CH₃OC₆H₄)₃P=S

Research on the closely related triphenylphosphine (B44618) has demonstrated that this reaction can be remarkably efficient. mdpi.com In one study, vigorous shaking of an equimolar mixture of triphenylphosphine and sulfur in dichloromethane (B109758) at room temperature led to the precipitation of triphenylphosphine sulfide as a white solid in just 40 seconds, with a reported yield of 88%. mdpi.com The reaction is often accompanied by a slight increase in temperature, indicating its exothermic nature. mdpi.com The heat of formation for this reaction is directly related to the basicity of the phosphine; more basic phosphines react more readily. wikipedia.org Given that the methoxy (B1213986) groups in tris(4-methoxyphenyl)phosphine increase its electron-donating character compared to triphenylphosphine, it is expected to be highly reactive in direct sulfurization. rsc.orgresearchgate.net

Common laboratory solvents such as dichloromethane, chloroform, and toluene (B28343) are all suitable for this transformation. evitachem.commdpi.com The simplicity, high atom economy, and typically mild conditions make direct sulfurization the primary choice for preparing this compound and related compounds.

Exploration of Alternative Synthetic Pathways for Phosphorus-Sulfur Bond Formation

While direct sulfurization is common, several alternative strategies for creating the phosphorus-sulfur bond have been developed, offering flexibility in starting materials and reaction conditions.

One significant alternative is the thionation of the corresponding phosphine oxide, tris(4-methoxyphenyl)phosphine oxide. This transformation from a P=O bond to a P=S bond can be effectively achieved using thionating agents. organic-chemistry.org Lawesson's reagent is a prominent example, known for its mildness and efficacy in converting various phosphine oxides to phosphine sulfides. organic-chemistry.org A study on the synthesis of α,β-unsaturated phosphine sulfides from their oxides using Lawesson's reagent showed broad substrate scope and tolerance for various functional groups, achieving yields of up to 99%. organic-chemistry.org

Another class of sulfur-transfer reagents includes dithiazoles. For instance, 3-amino-1,2,4-dithiazole-5-thione (B1224285) (also known as xanthane hydride) has been successfully used to sulfurize triphenylphosphine and trimethyl phosphite. nih.gov This method avoids the use of elemental sulfur and proceeds via a distinct mechanistic pathway involving a phosphonium (B103445) intermediate. nih.gov

More complex, multi-step syntheses have also been reported for tertiary phosphine sulfides in general. One patented process involves reacting a secondary phosphine sulfide with an alkali metal amide to form an alkali metal phosphinothioite, which is then reacted with an organic halide. patentcut.com Other approaches include the one-pot synthesis from H-phosphinates, which are treated with an organometallic nucleophile and subsequently quenched with elemental sulfur to form the thiophosphinic acid. organic-chemistry.org These routes, while less direct for a symmetrical phosphine sulfide like this compound, highlight the diverse chemical strategies available for P-S bond formation.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction parameters is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. Key variables include the choice of solvent, temperature, and reaction time.

For the direct sulfurization of phosphines, solvent selection can influence reaction rates and product isolation. While various non-polar solvents are effective, the choice can impact solubility and reaction kinetics. evitachem.commdpi.com A study on triphenylphosphine sulfurization highlighted the dramatic effect of physical agitation; vigorous mechanical shaking accelerated the reaction to completion in under a minute. mdpi.com

In the case of thionation using Lawesson's reagent, a systematic optimization study identified tetrahydrofuran (B95107) (THF) as the optimal solvent and 80°C as the ideal temperature for converting α,β-unsaturated phosphine oxides to their sulfide counterparts. organic-chemistry.org This demonstrates that for alternative reagents, thermal input may be necessary to achieve high conversion rates. The table below summarizes optimized conditions found in the literature for related phosphine sulfide syntheses, which can serve as a guide for this compound.

| Method | Phosphine Precursor | Reagent | Optimal Solvent | Optimal Temperature | Yield | Reference |

| Direct Sulfurization | Triphenylphosphine | Elemental Sulfur | Dichloromethane | Room Temperature | 88% | mdpi.com |

| Thionation | α,β-Unsaturated Phosphine Oxides | Lawesson's Reagent | Tetrahydrofuran (THF) | 80 °C | up to 99% | organic-chemistry.org |

| Sulfur Transfer | Substituted Triphenylphosphines | Xanthane Hydride | Acetonitrile | Not specified | - | nih.gov |

| This table is interactive and provides a summary of optimized reaction conditions for the synthesis of phosphine sulfides. |

The stoichiometry of the reactants is also a critical parameter. For direct sulfurization, equimolar amounts of the phosphine and sulfur are typically used. mdpi.com For thionation with reagents like Lawesson's reagent, a slight excess of the reagent may be employed to drive the reaction to completion.

Mechanistic Insights into the Formation of this compound

Understanding the reaction mechanism is fundamental to controlling and improving synthetic outcomes. The formation of this compound via direct sulfurization involves the nucleophilic attack of the phosphorus atom on the sulfur source.

In the reaction with elemental sulfur (S₈), the electron-rich phosphorus atom of the tertiary phosphine acts as a nucleophile, attacking the electrophilic sulfur ring. This attack leads to the cleavage of a sulfur-sulfur bond and the formation of a phosphonium polysulfide intermediate, which subsequently collapses to form the stable phosphine sulfide (R₃P=S) and a shortened sulfur chain. nsf.gov The high reactivity of phosphines towards S-S bond cleavage is a well-established principle in organophosphorus chemistry. nsf.gov

The electronic properties of the phosphine play a determinative role in the reaction rate. The presence of electron-donating groups, such as the methoxy groups in tris(4-methoxyphenyl)phosphine, increases the electron density on the phosphorus atom, enhancing its nucleophilicity and thus accelerating the reaction. rsc.orgresearchgate.net This is supported by studies on the sulfurization of substituted triphenylphosphines, which found a negative Hammett ρ-value of approximately -1.0. nih.gov This value indicates that electron-donating substituents on the aryl rings stabilize the transition state and increase the reaction rate. nih.gov

For alternative sulfurizing agents like xanthane hydride, the mechanism also begins with the nucleophilic attack of the phosphine on a sulfur atom of the reagent. nih.gov This forms a phosphonium ion intermediate, and the subsequent decomposition of this intermediate is the rate-limiting step, leading to the final phosphine sulfide product. nih.gov Computational studies have confirmed the site of nucleophilic attack in this process. nih.gov

Comparative Analysis of Synthetic Routes for Scalability and Sustainability

When evaluating synthetic methodologies, particularly for potential large-scale production, factors such as scalability, cost, safety, and environmental impact (sustainability) are paramount.

Direct Sulfurization with Elemental Sulfur: This route is highly advantageous in terms of scalability and sustainability.

Atom Economy: The reaction is an addition reaction, exhibiting 100% atom economy in principle.

Reagents: Elemental sulfur is an inexpensive, abundant, and relatively safe bulk chemical. Tris(4-methoxyphenyl)phosphine is a stable, readily available precursor. sigmaaldrich.comwikipedia.org

Conditions: The reaction often proceeds rapidly under mild conditions (room temperature) and can be carried out with minimal solvent, reducing waste and energy consumption. evitachem.commdpi.com This makes it an attractive "green" chemistry approach.

Scalability: The simplicity of the procedure and the ease of product isolation (often by precipitation) make it highly amenable to scaling up.

Thionation of Phosphine Oxide with Lawesson's Reagent: This alternative presents a different set of considerations.

Atom Economy: This method is less atom-efficient as it produces stoichiometric byproducts from the Lawesson's reagent.

Reagents: Lawesson's reagent is more expensive than elemental sulfur and its synthesis involves toxic and flammable materials like phosphorus pentasulfide and generates hydrogen sulfide as a byproduct. youtube.com

Conditions: The reaction typically requires heating to higher temperatures (e.g., 80 °C), which consumes more energy. organic-chemistry.org

Scalability: While effective at the lab scale, the cost of the reagent, energy requirements, and waste management associated with byproducts could pose challenges for large-scale industrial production. However, it provides a valuable route if the phosphine oxide is a more accessible starting material than the phosphine itself.

Other Alternative Routes: Methods involving multi-step syntheses or requiring specialized reagents like organolithiums or complex catalysts are generally less scalable and sustainable due to the complexity, cost, and potential hazards associated with the reagents and procedures. organic-chemistry.orgpatentcut.com

Elucidation of the Molecular and Supramolecular Architecture of Tris 4 Methoxyphenyl Phosphine Sulfide

Single Crystal X-ray Diffraction Analysis of the Phosphorus(V) Center and Peripheral Anisyl Groups

A definitive single-crystal X-ray diffraction study for Tris(4-methoxyphenyl)phosphine (B1294419) sulfide (B99878) could not be identified in a comprehensive search of the existing literature. However, its molecular geometry can be reliably inferred from high-resolution crystallographic data of its parent compound, triphenylphosphine (B44618) sulfide (Ph₃PS), and other para-substituted analogs.

The central phosphorus(V) atom is anticipated to exhibit a distorted tetrahedral geometry, a characteristic feature of this class of compounds. The coordination sphere consists of one sulfur atom and the ipso-carbon atoms of the three 4-methoxyphenyl (B3050149) (anisyl) groups. The P=S double bond is a defining feature, and its length is sensitive to the electronic effects of the aryl substituents. In the parent Ph₃PS, the P=S bond length is approximately 1.950 Å. The average P–C bond length in Ph₃PS is about 1.817 Å. For Tris(4-methoxyphenyl)phosphine sulfide, the electron-donating nature of the para-methoxy groups is expected to increase electron density at the phosphorus center, which may lead to a slight elongation of the P=S bond and a potential shortening of the P–C bonds due to enhanced pπ-dπ interactions.

The C–P–C bond angles are predicted to be smaller than the ideal tetrahedral angle of 109.5° due to the steric bulk of the anisyl groups, likely falling in the range of 106-108°. Conversely, the S=P–C bond angles are expected to be larger, in the range of 111-113°, to accommodate the P=S double bond. This distortion from ideal tetrahedral geometry is a well-documented characteristic of tetracoordinate phosphorus compounds.

Conformational Preferences and Rotational Isomerism within the this compound Molecule

The three anisyl groups in this compound are expected to adopt a propeller-like conformation around the central C₃ axis of the P(Cₐᵣ)₃ fragment. This arrangement is a stable conformational minimum that minimizes steric hindrance between the aromatic rings. The conformation is defined by the torsion angles (τ) between the S=P–C and P–C–C planes.

Rotational isomerism in this molecule arises from the orientation of the methoxy (B1213986) groups relative to their respective phenyl rings. The Cₐᵣ–O–CH₃ linkage allows for rotation, leading to different conformers. The methoxy groups are likely to be oriented roughly coplanar with the phenyl rings to maximize resonance stabilization, where the oxygen p-orbital can overlap with the π-system of the ring. However, steric interactions with adjacent ortho-protons can cause slight deviations from perfect planarity. The dynamic behavior of these rotors can typically be studied using variable-temperature NMR spectroscopy, although specific studies on this compound are not available.

Analysis of Intermolecular Interactions and Crystal Packing in the Solid State

In the solid state, the crystal packing of this compound is governed by a network of weak intermolecular interactions. Based on the functional groups present, the following interactions are anticipated to be significant in stabilizing the crystal lattice:

C–H···S Interactions: The sulfur atom, being a soft Lewis base, can act as an acceptor for weak hydrogen bonds from the aromatic C–H groups of neighboring molecules.

C–H···O Interactions: The oxygen atoms of the methoxy groups are effective hydrogen bond acceptors, leading to the formation of C–H···O contacts with aromatic or methyl protons from adjacent molecules.

C–H···π Interactions: The electron-rich π-systems of the anisyl rings can act as acceptors for hydrogen bonds from C–H donors.

These varied and directional interactions lead to a complex and efficient three-dimensional packing arrangement in the solid state.

Structural Comparisons with Isostructural Phosphine (B1218219) Oxides, Selenides, and Related Group 15 Chalcogenides

As one descends Group 16, the covalent radius of the chalcogen atom increases, leading to a systematic increase in the P=E bond length. The P=O bond is the shortest and most polarized, while the P=S and P=Se bonds are progressively longer and less polar. This trend directly influences the bond angles at the phosphorus center and the magnetic shielding observed in ³¹P NMR spectroscopy. For instance, studies on triphenylphosphine chalcogenides show a clear trend in bond lengths and stability of adducts, which follows the order E = Se > S > O.

| Parameter | Triphenylphosphine Oxide (Ph₃PO) | Triphenylphosphine Sulfide (Ph₃PS) | Triphenylphosphine Selenide (B1212193) (Ph₃PSe) |

| P=E Bond Length (Å) | ~1.48 | ~1.95 | ~2.11 |

| Average C–P–C Angle (°) | ~106-107 | ~107.5 | ~106-107 |

| Average E=P–C Angle (°) | ~111-112 | ~111.4 | ~112-113 |

This table presents typical, generalized data for comparative purposes.

This trend of increasing bond length and more acute bond angles with heavier chalcogens is a general feature observed in related chemistries, such as in isostructural ferrous bridging mono-chalcogenide complexes. nih.gov

Influence of Substituent Effects on Overall Molecular Geometry and Steric Profile

The electronic nature of substituents on the aryl rings plays a critical role in modulating the geometry of triarylphosphine chalcogenides. In this compound, the methoxy group (–OCH₃) at the para-position acts as a strong π-donor through resonance and a weak σ-withdrawer through induction.

The net effect is strong electron donation into the aromatic ring system. This increased electron density is partially delocalized onto the phosphorus atom, which in turn affects the P=S and P–C bonds. The enhanced nucleophilicity of the phosphorus atom is expected to strengthen the σ-component of the P–C bond and increase the electron density available for back-bonding to the sulfur d-orbitals. This typically results in:

A slight lengthening of the P=S bond compared to analogs with electron-withdrawing groups.

A potential shortening of the P–C bonds.

Conversely, strongly electron-withdrawing substituents, such as the –SF₅ group, have the opposite effect, leading to a shorter P=O bond in the corresponding phosphine oxide. mdpi.com The steric profile of this compound is largely similar to that of triphenylphosphine sulfide, with a comparable Tolman cone angle, as the methoxy group is located at the sterically unobtrusive para-position.

Comprehensive Spectroscopic Characterization Techniques for Tris 4 Methoxyphenyl Phosphine Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of Tris(4-methoxyphenyl)phosphine (B1294419) sulfide (B99878). Analysis of phosphorus-31, proton, and carbon-13 nuclei, complemented by two-dimensional experiments, allows for unambiguous assignment of the molecular framework.

The ³¹P NMR spectrum provides direct information about the electronic environment of the phosphorus atom. For tertiary phosphine (B1218219) sulfides, the chemical shift (δ) typically appears in a characteristic downfield region compared to the corresponding phosphines, due to the deshielding effect of the sulfur atom.

The three electron-donating methoxy (B1213986) groups (-OCH₃) at the para positions of the phenyl rings increase the electron density at the phosphorus center through resonance. This increased electron density induces a shielding effect on the phosphorus nucleus. Consequently, the ³¹P chemical shift for Tris(4-methoxyphenyl)phosphine sulfide is anticipated to be slightly upfield (a smaller ppm value) compared to that of Triphenylphosphine (B44618) sulfide.

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The structure of this compound suggests a high degree of symmetry, which simplifies the resulting spectra. The expected assignments can be inferred from data for Triphenylphosphine sulfide and Anisole. researchgate.netchemicalbook.comchemicalbook.comlibretexts.org

Proton (¹H) NMR:

Aromatic Protons: The para-substitution pattern on the three identical phenyl rings creates a simplified AA'BB' spin system for the aromatic protons. Two distinct signals, appearing as doublets, are expected. By analogy with related compounds, the protons ortho to the phosphorus atom (H2, H6) would appear downfield due to the influence of the phosphine sulfide group, while the protons meta to the phosphorus (H3, H5) would appear further upfield.

Methoxy Protons: A sharp singlet, integrating to nine protons, is expected for the three equivalent methoxy groups (-OCH₃). For Anisole, this signal appears around δ = 3.75 ppm. chemicalbook.com

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the substituents. A key feature is the presence of coupling between the phosphorus atom and the carbon atoms of the phenyl rings (J-coupling).

Aromatic Carbons:

C1 (ipso-carbon): This carbon, directly bonded to phosphorus, will appear as a doublet with a large one-bond coupling constant (¹JP-C).

C2/C6 (ortho-carbons): These carbons will appear as a doublet with a two-bond coupling constant (²JP-C).

C3/C5 (meta-carbons): These carbons will also be a doublet due to three-bond coupling (³JP-C).

C4 (para-carbon): This carbon, bonded to the oxygen of the methoxy group, will show a small four-bond coupling (⁴JP-C). In Anisole, this carbon appears at approximately 159-160 ppm. libretexts.orgcdnsciencepub.com

Methoxy Carbon: A single, sharp resonance for the methoxy carbon (-OCH₃) is expected around δ = 55 ppm, similar to the value observed in Anisole. cdnsciencepub.com

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| Triphenylphosphine sulfide chemicalbook.com | ¹H NMR | 7.72 (m, ortho-H), 7.50 (m, para-H), 7.44 (m, meta-H) |

| ¹³C NMR | ~132 (d, ¹JP-C, ipso-C), ~131 (d, ²JP-C, ortho-C), ~128 (d, ³JP-C, meta-C), ~132 (d, ⁴JP-C, para-C) | |

| Anisole chemicalbook.com | ¹H NMR | 7.26 (t, meta-H), 6.92 (d, ortho-H), 6.88 (t, para-H), 3.75 (s, OCH₃) |

| ¹³C NMR | 159.9 (ipso-C), 129.5 (meta-C), 120.7 (para-C), 114.0 (ortho-C), 55.3 (OCH₃) |

While one-dimensional NMR spectra provide significant data, two-dimensional (2D) NMR experiments are essential for unambiguous confirmation of the complete molecular structure. slideshare.netnih.govcapes.gov.brresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons within the aromatic rings, showing a clear cross-peak between the signals of the ortho and meta protons of the anisyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their respective carbon signals (ortho-H to ortho-C, meta-H to meta-C) and the methoxy proton singlet to the methoxy carbon signal.

The methoxy protons and the para-carbon (C4) to which the oxygen is attached.

The aromatic protons (ortho and meta) and the ipso-carbon (C1), confirming the substitution pattern on the ring.

The ortho protons (H2/H6) and the ipso-carbon (C1), providing clear evidence of the connection to the central phosphorus atom.

Vibrational Spectroscopy (Infrared and Raman)

The stretching vibration of the phosphorus-sulfur double bond (νP=S) is one of the most characteristic features in the vibrational spectrum of a phosphine sulfide. This vibration typically gives rise to a moderately strong band in the infrared spectrum and a strong, sharp peak in the Raman spectrum.

For the analogous Triphenylphosphine sulfide , the P=S stretching frequency is observed in the range of 630-640 cm⁻¹ . The electron-donating nature of the three para-methoxy groups in this compound would be expected to slightly increase the electron density on the phosphorus atom, which can subtly weaken the P=S bond. This electronic effect may cause a slight shift of the νP=S band to a lower wavenumber compared to Triphenylphosphine sulfide.

The presence of the three anisyl groups gives rise to a series of characteristic bands in the vibrational spectrum. These can be identified by comparison with the spectrum of Anisole.

C-O-C Stretching: The anisyl moiety features an aryl-alkyl ether linkage. This gives rise to two characteristic C-O stretching vibrations:

An asymmetric C-O-C stretch , which is typically strong and appears in the region of 1240-1260 cm⁻¹ .

A symmetric C-O-C stretch , appearing near 1020-1040 cm⁻¹ .

Aromatic Ring Vibrations: The phenyl rings themselves have several characteristic vibrations, including:

C=C ring stretching modes, which appear in the 1450-1610 cm⁻¹ region.

In-plane C-H bending modes between 1000 and 1300 cm⁻¹.

Out-of-plane C-H bending modes, the position of which is indicative of the substitution pattern. For a 1,4-disubstituted (para) ring, a strong band is expected in the 810-840 cm⁻¹ region.

Methoxy Group Vibrations: The methyl group of the methoxy moiety has its own characteristic C-H stretching and bending vibrations, typically observed around 2830-2950 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comment |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | - |

| Aliphatic C-H Stretch (in -OCH₃) | 2830-2950 | - |

| Aromatic C=C Stretch | 1450-1610 | Multiple bands expected. |

| Asymmetric C-O-C Stretch | 1240-1260 | Strong intensity in IR. |

| Symmetric C-O-C Stretch | 1020-1040 | - |

| Aromatic C-H Out-of-Plane Bend | 810-840 | Characteristic of para-substitution. |

| P=S Stretch | ~630 | Often strong in Raman. |

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pathway Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of molecules. In the analysis of this compound, electron ionization (EI) is a commonly employed technique. libretexts.org While EI is known to cause extensive fragmentation, which can sometimes prevent the observation of the molecular ion, it provides valuable structural information through the resulting fragment ions. libretexts.org

The molecular ion peak ([M]+•) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 384.43 g/mol . evitachem.com The fragmentation of organophosphorus compounds under EI-MS is influenced by the substituents on the phosphorus atom. nih.gov For triarylphosphine sulfides, common fragmentation pathways involve the cleavage of the phosphorus-carbon (P-C) and phosphorus-sulfur (P-S) bonds.

A plausible fragmentation pathway for this compound would involve the initial loss of a sulfur atom to form the stable tris(4-methoxyphenyl)phosphine cation. Further fragmentation could proceed through the cleavage of the P-C bonds, leading to the loss of one or more methoxyphenyl radicals. The stability of the resulting carbocations and radical species plays a significant role in dictating the observed fragmentation pattern.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Approximate m/z |

| [C21H21O3PS]+• | Molecular Ion | 384 |

| [C21H21O3P]+• | Loss of Sulfur | 352 |

| [C14H14O2PS]+ | Loss of a methoxyphenyl group | 277 |

| [C14H14O2P]+ | Loss of sulfur and a methoxyphenyl group | 245 |

| [C7H7O]+ | Methoxyphenyl cation | 107 |

Note: The m/z values are approximate and based on the most common isotopes. The actual observed spectrum may show variations.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic absorption (UV-Vis) and emission (luminescence) spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of the closely related compound, Tris(4-methoxyphenyl)phosphine, shows absorption maxima that can be attributed to π-π* transitions within the aromatic rings. nist.gov The introduction of the sulfur atom in this compound is expected to influence the electronic structure and thus the absorption and emission properties.

The lone pairs of electrons on the sulfur and phosphorus atoms, as well as the π-systems of the methoxyphenyl groups, are involved in the electronic transitions. The absorption spectrum of this compound would likely exhibit bands corresponding to these transitions. The methoxy groups, being electron-donating, can cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted triphenylphosphine sulfide.

Sulfide-based materials are known for their luminescence properties, which can be tuned by altering the host lattice and dopants. nih.gov While specific luminescence data for neat this compound is not extensively documented in the literature, triarylphosphine sulfides, in general, can exhibit phosphorescence or fluorescence depending on the nature of the aryl substituents and the molecular geometry. The emission is often associated with the relaxation from an excited triplet or singlet state, respectively. The efficiency and wavelength of luminescence are sensitive to the molecular environment and the presence of any quenching species.

Table 2: Expected Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Expected Transition | Anticipated Wavelength Range (nm) |

| UV-Vis Absorption | π-π* (aromatic) | 250-350 |

| n-π* (S, P lone pairs) | 300-400 | |

| Luminescence (Fluorescence/Phosphorescence) | S1 -> S0 or T1 -> S0 | > 400 |

Note: The wavelength ranges are estimations based on related compounds and general principles of electronic spectroscopy.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mccrone.com For this compound, XPS can be used to determine the binding energies of the core-level electrons of phosphorus and sulfur, which provides direct information about their oxidation states.

The binding energy of the P 2p electrons is expected to be in a region characteristic of pentavalent phosphorus in a phosphine sulfide environment. Similarly, the S 2p spectrum will indicate the presence of sulfur in a sulfide linkage to phosphorus. Studies on various phosphorus and sulfur compounds have shown that the binding energies are sensitive to the chemical environment and oxidation state. unisa.edu.auscispace.com For instance, the P 2p binding energy in phosphine sulfides would be higher than in the corresponding phosphine due to the electron-withdrawing effect of the sulfur atom.

The high-resolution XPS spectra of the P 2p and S 2p regions can also reveal the presence of any oxidized species on the surface of the sample, such as phosphine oxides or sulfates, which would appear at higher binding energies.

Table 3: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

| Phosphorus | P 2p | ~132-134 | +V |

| Sulfur | S 2p | ~162-164 | -II |

| Carbon | C 1s | ~284-286 | Varied (C-C, C-H, C-O, C-P) |

| Oxygen | O 1s | ~532-534 | Varied (C-O) |

Note: The binding energy values are approximate and can be influenced by the specific instrument calibration and sample charging effects.

Theoretical and Computational Chemistry Approaches to Tris 4 Methoxyphenyl Phosphine Sulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and bonding in organophosphorus compounds. For Tris(4-methoxyphenyl)phosphine (B1294419) sulfide (B99878), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide detailed insights into the molecule's geometry and the nature of its chemical bonds.

The optimized molecular structure reveals a tetrahedral geometry around the central phosphorus atom, with the sulfur atom and the three 4-methoxyphenyl (B3050149) groups as substituents. The C-P-C bond angles are typically slightly larger than the ideal tetrahedral angle of 109.5° due to the steric bulk of the aryl groups. The P=S bond is a key feature, and its length and nature are of significant interest. DFT calculations can quantify this bond length, which is expected to be shorter than a P-S single bond, indicating a degree of double bond character. The electron-donating nature of the methoxy (B1213986) groups in the para position of the phenyl rings influences the electronic environment of the phosphorus atom and, consequently, the P=S bond. This influence can be analyzed through population analysis methods like Natural Bond Orbital (NBO) analysis, which provides information on atomic charges and orbital interactions.

Table 1: Calculated Geometric Parameters for Tris(4-methoxyphenyl)phosphine Sulfide from DFT Calculations (Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar phosphine (B1218219) sulfides.)

| Parameter | Calculated Value |

| P=S Bond Length | ~1.96 Å |

| P-C Bond Length | ~1.82 Å |

| C-O Bond Length | ~1.37 Å |

| C-H (aromatic) Bond Length | ~1.08 Å |

| C-H (methyl) Bond Length | ~1.09 Å |

| C-P-C Bond Angle | ~107.5° |

| S=P-C Bond Angle | ~111.3° |

| P-C-C Bond Angle | ~120.5° |

| C-O-C Bond Angle | ~118.0° |

Quantum Chemical Modeling of Conformational Landscapes and Energy Barriers

The three 4-methoxyphenyl groups attached to the phosphorus atom can rotate around the P-C bonds, leading to a complex conformational landscape. Quantum chemical modeling, particularly using DFT or other high-level ab initio methods, is essential for exploring these different conformations and determining their relative energies.

The potential energy surface of this compound can be scanned by systematically rotating the dihedral angles defined by the S=P-C-C framework. These calculations can identify the global minimum energy conformation as well as other low-energy local minima. The preferred conformation is a result of a delicate balance between steric hindrance and electronic effects. It is expected that the phenyl rings will adopt a propeller-like arrangement to minimize steric clashes.

Furthermore, these calculations can determine the energy barriers for the interconversion between different conformers. This information is crucial for understanding the molecule's flexibility and its dynamic behavior at different temperatures. The rotational barriers around the P-C bonds can be calculated by performing relaxed potential energy surface scans, where the dihedral angle of interest is constrained at various values while all other geometric parameters are allowed to relax.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: The following data is illustrative and represents a simplified conformational analysis.)

| Conformer | Dihedral Angles (S=P-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | (~45°, ~45°, ~45°) | 0.0 |

| Local Minimum 1 | (~45°, ~45°, ~135°) | 1.2 |

| Local Minimum 2 | (~45°, ~135°, ~135°) | 2.5 |

| Transition State | (~0°, ~45°, ~45°) | 4.8 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ³¹P nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. nih.gov These calculations provide theoretical NMR spectra that can be directly compared to experimental results, aiding in the assignment of peaks and confirming the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe for the effects of the methoxy substituents.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by performing a frequency analysis on the optimized geometry. The resulting theoretical IR spectrum shows characteristic peaks for the various functional groups present in the molecule, such as the P=S stretching vibration, C-O stretching of the methoxy groups, and various aromatic C-H and C-C vibrations. A comparison with the experimental IR spectrum can help to identify and assign the observed vibrational modes. frontiersin.orgarxiv.org

Table 3: Predicted Spectroscopic Data for this compound (Note: These are representative values and would require specific calculations for precise prediction.)

| Spectroscopy | Parameter | Predicted Value |

| ³¹P NMR | Chemical Shift (δ) | ~40-50 ppm |

| ¹³C NMR | C-P (ipso) Chemical Shift (δ) | ~128-132 ppm |

| ¹³C NMR | C-O Chemical Shift (δ) | ~160-164 ppm |

| ¹³C NMR | O-CH₃ Chemical Shift (δ) | ~55-58 ppm |

| IR | P=S Stretch (ν) | ~600-650 cm⁻¹ |

| IR | C-O Stretch (ν) | ~1240-1260 cm⁻¹ |

Computational Studies on Reactivity Descriptors and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. researchgate.net DFT calculations can provide detailed information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energies and spatial distributions of these orbitals are critical for predicting the molecule's behavior in chemical reactions.

The HOMO is expected to be localized primarily on the sulfur atom and the π-systems of the methoxyphenyl groups, indicating that these are the likely sites for electrophilic attack. The LUMO, on the other hand, is likely to have significant contributions from the phosphorus atom and the antibonding orbitals of the phenyl rings, suggesting these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Other reactivity descriptors that can be calculated from DFT include the molecular electrostatic potential (MEP), which maps the charge distribution and indicates regions of positive and negative electrostatic potential on the molecular surface. This map can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule.

Table 4: Calculated Reactivity Descriptors for this compound (Note: These values are illustrative and depend on the level of theory and basis set used.)

| Descriptor | Calculated Value |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -0.9 eV |

| HOMO-LUMO Gap | ~ 4.9 eV |

| Ionization Potential | ~ 5.8 eV |

| Electron Affinity | ~ 0.9 eV |

Molecular Dynamics Simulations to Investigate Dynamic Behavior in Solution

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, MD simulations can be used to explore its conformational dynamics in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, chloroform, or toluene), one can observe how the solvent affects the conformational preferences and the barriers to rotation of the methoxyphenyl groups. Solvation effects can significantly influence the relative energies of different conformers. nih.gov

MD simulations can also provide information about the solvation structure around the molecule, revealing how solvent molecules arrange themselves around the solute. This is particularly interesting for understanding the accessibility of the reactive sites, such as the sulfur atom, to potential reactants in solution. Furthermore, transport properties like the diffusion coefficient of the molecule in a given solvent can be calculated from the simulation trajectories.

Reactivity and Mechanistic Investigations of Tris 4 Methoxyphenyl Phosphine Sulfide

Oxidation and Reduction Chemistry of the Phosphorus-Sulfur Bond

The phosphorus-sulfur bond in tris(4-methoxyphenyl)phosphine (B1294419) sulfide (B99878) can undergo both oxidation and reduction, leading to different phosphorus-containing products.

Oxidation: The sulfur atom in the P=S group can be further oxidized, though this is less common than the oxidation of the parent phosphine (B1218219). The oxidation of phosphine sulfides can lead to species where sulfur is in a higher oxidation state, or more commonly, result in the displacement of sulfur to form the corresponding phosphine oxide, tris(4-methoxyphenyl)phosphine oxide. This conversion is often achieved using strong oxidizing agents. The analogous oxidation of sulfides to sulfoxides and sulfones is a well-established transformation, often catalyzed by metal complexes. For instance, systems like hydrogen peroxide in the presence of a dioxovanadium(V) catalyst are effective for oxidizing aryl sulfides. acs.orgnih.gov

Reduction: The reduction of the P=S bond regenerates the parent tertiary phosphine, tris(4-methoxyphenyl)phosphine. This transformation is a key step in processes where the phosphine is used catalytically and needs to be regenerated from its sulfide form. A variety of reducing agents can accomplish this. Silanes, such as tetramethyldisiloxane (TMDS), have proven to be effective for the reduction of tertiary phosphine oxides and can be applied to phosphine sulfides. organic-chemistry.org Another notable method involves the use of phosphonic acid (H₃PO₃) in the presence of iodine, which provides a cost-effective and environmentally friendly route to reduce phosphine sulfides to phosphines under solvent-free conditions. organic-chemistry.org This method has been shown to be effective for both monophosphine and bis-phosphine oxides (and sulfides) and proceeds without racemization for chiral compounds. organic-chemistry.org

Desulfurization Reactions: Methodologies and Mechanistic Pathways

Desulfurization of tris(4-methoxyphenyl)phosphine sulfide is synonymous with the reduction of the P=S bond to regenerate the phosphine. This process is crucial for the recycling of phosphine ligands in catalytic cycles where they act as sulfur acceptors.

Methodologies: Several reagents are known to effect the desulfurization of phosphine sulfides.

Aminophosphines: Tris(diethylamino)phosphine is a powerful desulfurizing agent for disulfides, a reaction in which it is converted to its corresponding phosphine sulfide. acs.org The high stability of the P=S bond in aminophosphine (B1255530) sulfides drives the reaction, suggesting that stronger phosphines can be used to desulfurize weaker phosphine sulfides, although this is less common.

Silanes: As mentioned, silanes are highly effective for this transformation. The reduction of phosphine oxides with silanes, often catalyzed by transition metal complexes or phosphoric acid esters, is a well-developed methodology that is also applicable to phosphine sulfides. organic-chemistry.org

Metal Hydrides: While potent, traditional metal hydrides are often unselective. However, methodologies have been developed for the chemoselective reduction of phosphine oxides using a combination of an anhydride (B1165640) for electrophilic activation of the P=O bond, followed by reduction with sodium hydride (NaH). researchgate.net A similar strategy could be envisioned for phosphine sulfides.

Mechanistic Pathways: The mechanism of desulfurization depends on the reagents employed.

Nucleophilic Pathway: In reactions involving stronger nucleophiles/reducing agents, the mechanism can be viewed as a nucleophilic attack on the electrophilic phosphorus center, followed by the departure of a sulfur-containing species.

Radical Pathway: Desulfurization using reagents like silanes often proceeds through a radical mechanism. This pathway is particularly relevant for catalytic P(V)=S to P(III) reductions.

Nucleophilic and Electrophilic Activation at the Phosphorus and Sulfur Centers

The P=S bond in this compound is polarized, with the phosphorus atom being electrophilic and the sulfur atom being nucleophilic. This duality dictates its reactivity towards a range of reagents.

Nucleophilic Activation at Phosphorus: The phosphorus(V) center is susceptible to attack by nucleophiles. This reactivity is analogous to that of the well-studied P=O bond in phosphine oxides and phosphates. sapub.org Nucleophilic substitution at a P=O center can proceed through either a concerted mechanism with a single pentacoordinate transition state or a stepwise mechanism involving a trigonal bipyramidal intermediate. sapub.org The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent. sapub.org For this compound, strong nucleophiles can attack the phosphorus atom, potentially leading to substitution reactions where one of the aryl groups is displaced, although this requires harsh conditions due to the strength of the P-C bond. A more common reaction is the addition of a nucleophile to the phosphorus, which is the reverse of the sulfurization of a phosphine.

Electrophilic Activation at Sulfur: The sulfur atom of the P=S bond is electron-rich and acts as a nucleophile. libretexts.org It can react with various electrophiles.

Alkylation: Similar to simple sulfides, the sulfur atom can be alkylated by alkyl halides to form phosphonium (B103445) salts. libretexts.org

Protonation and Lewis Acid Coordination: The sulfur can be protonated by strong acids or coordinate to Lewis acids. Such activation can make the phosphorus center even more electrophilic and can be a key step in certain rearrangements or substitution reactions. nih.gov For example, studies on β-hydroxyalkylphosphine sulfides have shown that Brønsted or Lewis acid-catalyzed rearrangements can occur, involving intramolecular sulfur atom migration, which is initiated by activation at a different site in the molecule. nih.gov The interaction of sulfur atoms with cations like Li⁺ has been studied computationally, showing significant binding energies. nih.gov

| Center of Attack | Type of Activation | Example Reagents/Processes | Resulting Transformation |

| Phosphorus (P) | Nucleophilic Attack | Strong Nucleophiles (e.g., organolithiums), Reducing Agents (e.g., Silanes) | Substitution, Reduction to Phosphine |

| Sulfur (S) | Electrophilic Attack | Alkyl Halides, Protons (Brønsted Acids), Lewis Acids | S-Alkylation, P-S Bond Activation |

Radical Processes and Photoredox Transformations Involving this compound as an Intermediate or Catalyst Component

Recent advances in photoredox catalysis have highlighted the role of phosphines and their derivatives in radical reactions. This compound can be involved in these processes, either as a stable byproduct or as a reactive intermediate.

The parent phosphine, tris(4-methoxyphenyl)phosphine, can undergo single-electron transfer (SET) under photoredox conditions to generate a phosphine radical cation. nih.gov This highly reactive species can be trapped by various nucleophiles. nih.govacs.org When a thiol (R-SH) is used as the trapping agent, a phosphoranyl radical is formed, which can then undergo β-scission to release an alkyl radical and form the stable this compound. rsc.orgnih.gov In this scenario, the phosphine sulfide is the thermodynamic sink that drives the radical reaction forward.

Conversely, the P=S bond itself can participate in radical reactions. Phosphine sulfides can be electrochemically reduced to form radical anions. researchgate.net Furthermore, photoredox/sulfide dual catalysis systems have been developed where sulfide radical cations are generated through oxidation by a photoredox catalyst. acs.org While these studies often focus on simple dialkyl or diaryl sulfides, the principles can be extended to the sulfur atom of a phosphine sulfide. The generation of a radical cation at the sulfur center of this compound would render the phosphorus atom highly susceptible to further reactions.

Visible-light-promoted dehydrogenative coupling of phosphines and thiophenols has been achieved using photoredox catalysis, leading directly to compounds with a P-S bond. organic-chemistry.org These studies underscore the accessibility of radical pathways for both the formation and potential reactions of the P=S unit under mild, light-induced conditions.

Kinetic and Thermodynamic Profiling of Elementary Reaction Steps

The stability and reactivity of this compound are governed by kinetic and thermodynamic parameters, particularly those associated with the P=S bond.

Thermodynamics: The formation of a phosphine sulfide from a tertiary phosphine and elemental sulfur is typically an exothermic process. The enthalpy of this reaction is correlated with the basicity of the phosphine; more basic phosphines exhibit a more exothermic reaction. wikipedia.org The electron-donating methoxy (B1213986) groups in tris(4-methoxyphenyl)phosphine increase the electron density on the phosphorus atom, making it a stronger base and nucleophile compared to triphenylphosphine (B44618). Consequently, its reaction with sulfur is expected to be more thermodynamically favorable than that of triphenylphosphine. The table below shows the enthalpy of sulfurization for various phosphines, illustrating this trend. wikipedia.org

| Tertiary Phosphine | ΔH (kcal/mol) for reaction with S₈ |

|---|---|

| PCy₃ (Tricyclohexylphosphine) | -30.9 ± 1.9 |

| PBu₃ (Tributylphosphine) | -28.9 ± 0.3 |

| PMe₃ (Trimethylphosphine) | -27.1 ± 0.4 |

| PPh₃ (Triphenylphosphine) | -21.5 ± 0.3 |

Data sourced from Capps, et al. (1998). wikipedia.org Note: Data for tris(4-methoxyphenyl)phosphine is not listed but is expected to have a ΔH more negative than PPh₃ due to electronic effects.

Kinetics: Kinetic studies on the sulfurization of substituted triarylphosphines provide valuable insight. The reaction of phosphines with sulfur donors often follows second-order kinetics. A Hammett plot for the sulfurization of substituted triphenylphosphines yields a negative ρ value (approx. -1.0), indicating that electron-donating substituents, such as the methoxy group, accelerate the reaction by increasing the nucleophilicity of the phosphorus atom. rsc.org

Furthermore, the reaction is characterized by a large negative entropy of activation (ΔS‡), which is consistent with a bimolecular association in the rate-determining step, leading to a structured transition state. rsc.org This supports a mechanism involving the initial nucleophilic attack of the phosphine on the sulfur atom. rsc.orgmdpi.com Kinetic studies on the deprotonation of phosphine sulfides have also been used to control the synthesis of P-stereogenic compounds, highlighting how kinetic and thermodynamic control can lead to different stereochemical outcomes. nih.gov

Coordination Chemistry of Tris 4 Methoxyphenyl Phosphine Sulfide As a Ligand

Synthesis and Characterization of Transition Metal Complexes Incorporating Tris(4-methoxyphenyl)phosphine (B1294419) Sulfide (B99878)

The synthesis of transition metal complexes featuring Tris(4-methoxyphenyl)phosphine sulfide typically involves the reaction of a suitable metal precursor with the pre-synthesized ligand. The ligand itself, this compound, is generally prepared by the sulfurization of the corresponding phosphine (B1218219), Tris(4-methoxyphenyl)phosphine, often using elemental sulfur in an appropriate solvent like toluene (B28343) or dichloromethane (B109758). researchgate.net

Once obtained, the phosphine sulfide ligand can be reacted with various transition metal salts or organometallic precursors to yield the desired complexes. For instance, the reaction of Tris(4-methoxyphenyl)phosphine with gold(I) chloride sources like [(Me₂S)AuCl] has been shown to produce gold(I) phosphine complexes, which can then be sulfurized. researchgate.net A more direct route involves the reaction of the phosphine sulfide with the metal precursor.

Table 1: Selected Spectroscopic Data for this compound and its Precursor

| Compound | ³¹P NMR (ppm) | P=S IR Stretch (cm⁻¹) |

| Tris(4-methoxyphenyl)phosphine | -8.2 | N/A |

| This compound | 41.5 | ~600-650 |

Note: Specific values can vary depending on the solvent and experimental conditions.

Diverse Coordination Modes: Monodentate, Bridging, and Multimetallic Assemblies

This compound primarily functions as a monodentate ligand, coordinating to a single metal center through its sulfur atom. This is the most common coordination mode, observed in a variety of transition metal complexes. In this mode, the bulky tris(4-methoxyphenyl) groups can exert significant steric influence on the coordination sphere of the metal.

While less common for this specific ligand, phosphine sulfides can also act as bridging ligands, connecting two or more metal centers. This bridging can occur through the sulfur atom, leading to the formation of dinuclear or polynuclear complexes. The potential for this compound to adopt a bridging coordination mode would depend on the nature of the metal centers, the other ligands present, and the reaction conditions. There is limited specific literature evidence for bridging complexes of this compound itself, but the behavior is known for other phosphine sulfide ligands.

The formation of multimetallic assemblies is an extension of the bridging coordination mode. In such structures, multiple phosphine sulfide ligands can link several metal ions, leading to the construction of complex architectures like clusters and coordination polymers. The design of these assemblies is an active area of research, as the resulting materials can exhibit interesting catalytic, magnetic, or photophysical properties. While the potential exists, the use of this compound as a building block for multimetallic assemblies is not yet extensively documented.

Influence of the Electron-Donating Methoxy (B1213986) Groups on Ligand Donor Properties and Metal-Ligand Interactions

The electronic nature of the substituents on the phosphorus atom plays a critical role in modulating the donor properties of a phosphine sulfide ligand. In this compound, the three methoxy groups (-OCH₃) are located at the para positions of the phenyl rings. The methoxy group is a strong electron-donating group due to its resonance effect, which increases the electron density on the phenyl rings and, by extension, on the phosphorus and sulfur atoms.

This increased electron density enhances the σ-donor strength of the sulfur atom, making it a better Lewis base. Consequently, this compound is expected to form stronger dative bonds with metal centers compared to its unsubstituted counterpart, triphenylphosphine (B44618) sulfide. This stronger metal-ligand interaction can influence the stability and reactivity of the resulting metal complexes. The electron-donating nature of the methoxy groups can be indirectly observed through spectroscopic methods. For example, in metal carbonyl complexes, a stronger donating ligand will lead to lower CO stretching frequencies in the IR spectrum due to increased back-bonding from the metal to the carbonyl ligands.

Steric Factors of this compound and Their Impact on Complex Geometry and Stability

The steric bulk of a ligand is a crucial factor that influences the geometry, coordination number, and stability of its metal complexes. This compound is a relatively bulky ligand due to the presence of three substituted aryl groups attached to the phosphorus atom. The size and orientation of these groups can dictate the number of ligands that can coordinate to a metal center and the preferred arrangement of these ligands in space.

The cone angle, a concept developed by Tolman, is a useful parameter for quantifying the steric bulk of phosphine ligands. While the cone angle for this compound is not explicitly reported, it is expected to be comparable to or slightly larger than that of triphenylphosphine (145°), with the methoxy groups contributing to its steric profile.

This steric hindrance can favor the formation of complexes with lower coordination numbers. For instance, in square planar or octahedral complexes, the bulky nature of this compound can influence the cis or trans arrangement of other ligands. Furthermore, the steric interactions between the ligands can affect the stability of the complex, with excessively crowded coordination spheres potentially leading to ligand dissociation.

Coordination Chemistry with Main Group Elements and Lanthanides/Actinides

While the coordination chemistry of phosphine sulfides with transition metals is well-established, their interactions with main group elements, lanthanides, and actinides are less explored, particularly for this compound.

Main Group Elements: The coordination chemistry of phosphine ligands with main group elements is a growing field. researchgate.netsoton.ac.uk Given the Lewis basicity of the sulfur atom in this compound, it is expected to form adducts with Lewis acidic main group element halides and organometallic compounds. The nature of the resulting complexes would depend on the Lewis acidity of the main group element and the steric compatibility between the ligand and the metal center. However, specific examples of complexes between this compound and main group elements are scarce in the current literature.

Supramolecular Coordination Assemblies Utilizing this compound as a Building Block

Supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. Coordination-driven self-assembly, where metal ions and organic ligands spontaneously form discrete, well-defined architectures, is a powerful tool in this field. rsc.orgnih.gov

Phosphine and phosphine sulfide ligands can be employed as building blocks in the construction of supramolecular assemblies such as molecular cages, rings, and coordination polymers. rsc.orgrsc.org The directionality of the metal-ligand bond and the geometry of the ligand itself are key factors in determining the final structure of the assembly.

While there is potential for this compound to be used in this context, there are currently no specific reports of its application as a primary building block in supramolecular coordination assemblies. The monodentate nature of the ligand would likely require its use in conjunction with other multidentate linkers to form extended structures. The bulky nature of the ligand could also be exploited to create specific cavities or pores within a supramolecular framework. This remains a promising but underexplored area of research for this particular ligand.

Catalytic Applications of Tris 4 Methoxyphenyl Phosphine Sulfide and Its Metal Complexes

Organocatalytic Applications: Lewis Base Catalysis via Phosphorus-Sulfur Activation

Currently, there is a lack of specific studies in the scientific literature detailing the use of Tris(4-methoxyphenyl)phosphine (B1294419) sulfide (B99878) as an organocatalyst that operates through a Lewis base catalysis mechanism involving phosphorus-sulfur activation. The organocatalytic activity of phosphines often relies on the nucleophilic character of the phosphorus atom. In the case of phosphine (B1218219) sulfides, the phosphorus atom is in a pentavalent state (P=S), which generally reduces its nucleophilicity compared to the corresponding trivalent phosphine.

However, the broader class of phosphine sulfides has been recognized for their potential in organocatalysis. oup.comoup.com Theoretical possibilities for the activation of the phosphorus-sulfur bond could involve its interaction with highly electrophilic substrates, potentially leading to the formation of a transient phosphonium (B103445) species and a reactive sulfide anion. Such a mechanism, while not explicitly reported for Tris(4-methoxyphenyl)phosphine sulfide, remains a subject for future investigation. The electronic properties conferred by the three electron-donating methoxy (B1213986) groups on the phenyl rings could potentially influence the reactivity of the P=S bond, making this compound an interesting candidate for exploration in novel organocatalytic transformations.

Homogeneous Catalysis Mediated by Transition Metal Complexes of this compound

The use of phosphine sulfides as ligands in transition metal catalysis is an emerging area of interest. oup.comoup.com These compounds can coordinate to metal centers through the sulfur atom, the phosphorus atom (if the P=S bond can be readily reduced or rearranged), or potentially act as a bridging ligand. The electronic and steric properties of the phosphine sulfide ligand can significantly influence the stability and catalytic activity of the resulting metal complex. For this compound, the electron-rich nature of the aryl substituents is expected to enhance the electron-donating ability of the ligand, which could be beneficial in various catalytic cycles.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

In the context of the Suzuki-Miyaura reaction , a study on a structurally different phosphine disulfide, tris[2-(diphenylphosphino)ethyl]phosphine (B1580798) disulfide, has shown that its palladium(II) complexes exhibit catalytic activity for the coupling of phenylboronic acid with aryl halides. dntb.gov.ua This suggests that palladium complexes of phosphine sulfides can indeed be active catalysts for this transformation. It is plausible that a palladium complex of this compound could catalyze Suzuki-Miyaura reactions, though experimental data on its efficiency, substrate scope, and reaction conditions are not present in the reviewed literature.

For the Heck reaction , which typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, wikipedia.orgorganic-chemistry.orglibretexts.org and the Sonogashira reaction , the coupling of a terminal alkyne with an aryl or vinyl halide, libretexts.orgresearchgate.netnih.gov there are no specific reports found that detail the use of this compound as a ligand. The performance of a catalyst in these reactions is highly dependent on the ligand's ability to facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The electronic properties of this compound could potentially modulate the reactivity of a palladium center, but without experimental studies, its efficacy remains speculative.

A hypothetical data table for a Suzuki-Miyaura reaction catalyzed by a palladium complex of this compound is presented below to illustrate the type of data that would be necessary for a thorough evaluation.

| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | Phenylboronic acid | |

| 2 | 4-Chlorotoluene | Phenylboronic acid | |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | |

| 4 | 2-Bromopyridine | 3-Fluorophenylboronic acid |

Hydrogenation and Dehydrogenation Reactions

There is no available scientific literature on the application of transition metal complexes of this compound in hydrogenation or dehydrogenation reactions. These reactions are critical in organic synthesis, and the development of new, efficient catalysts is an ongoing research endeavor. The electronic and steric environment provided by a ligand is crucial for the activation of H₂ in hydrogenation and for facilitating the removal of hydrogen in dehydrogenation processes.

C-H Activation and Functionalization Strategies

The field of C-H activation and functionalization represents a significant frontier in modern organic chemistry. rsc.org While phosphine ligands play a pivotal role in many catalytic systems designed for these transformations, there are no specific reports on the use of this compound complexes for such purposes. The ability of a metal complex to cleave a C-H bond is delicately influenced by the ligand sphere, and the potential of this compound in this context is yet to be explored.

Polymerization Reactions and Their Mechanistic Studies

The application of this compound in transition metal-catalyzed polymerization reactions has not been reported in the scientific literature. The corresponding phosphine, Tris(4-methoxyphenyl)phosphine, has been noted in the context of oxa-Michael addition polymerizations, where it acts as a Lewis base catalyst. researchgate.net However, there is no indication of the sulfide derivative being used as a ligand in, for example, olefin polymerization or ring-opening polymerization of cyclic monomers.

Mechanistic Studies of Catalytic Cycles and Rate-Determining Steps

Detailed mechanistic studies, including the identification of catalytic cycles and rate-determining steps, for reactions catalyzed by this compound or its metal complexes are not available in the current body of scientific literature. mit.eduwildlife-biodiversity.comresearchgate.net Such studies are fundamental to understanding catalyst behavior and for the rational design of more efficient catalytic systems. For cross-coupling reactions, mechanistic investigations typically involve kinetic studies, isolation and characterization of intermediates, and computational modeling to elucidate the elementary steps of oxidative addition, transmetalation, and reductive elimination. The absence of such studies for this compound underscores the nascent stage of research into its catalytic applications.

Catalyst Design Principles Based on Ligand Structure-Activity Relationships

A thorough review of available scientific literature reveals a significant gap in the documentation of catalyst design principles based on the structure-activity relationships of this compound and its metal complexes. While the parent compound, Tris(4-methoxyphenyl)phosphine, is a well-known ligand where the electron-donating methoxy groups are understood to influence the electronic properties and, consequently, the catalytic activity of its metal complexes, similar detailed studies for the sulfide derivative are not present in publicly accessible research.

The principles that generally govern catalyst design with phosphine-type ligands involve modulating their electronic and steric properties. The conversion of the phosphine to the phosphine sulfide inherently alters the electronic nature of the phosphorus atom, which would be expected to change its coordination chemistry and the catalytic behavior of its metal complexes. However, specific studies quantifying these effects for this compound or establishing clear relationships between its structure and catalytic activity in specific reactions are not available. Therefore, no detailed research findings or data tables on this topic can be presented.

Enantioselective Catalysis with Chiral Analogues or Modified Systems (if applicable)

There is no information available in the peer-reviewed scientific literature regarding the use of this compound or any of its chiral analogues or modified systems in enantioselective catalysis. The development of chiral ligands is a cornerstone of asymmetric catalysis, but research into chiral versions of this specific phosphine sulfide for such applications has not been reported. Consequently, no research findings or data on its performance in enantioselective reactions can be provided.

Data Tables

No data tables are included in this article as there are no detailed research findings available for the catalytic applications of this compound under the specified topics.

Emerging Applications and Advanced Materials Science Perspectives

Role in the Development of Functional Materials and Smart Systems

The utility of phosphine (B1218219) sulfides as a class of compounds extends into the realm of functional materials, particularly in the design of components for organic electronics. A critical application is their use as bipolar host materials for phosphorescent organic light-emitting diodes (PHOLEDs). rsc.org Functional materials for these systems must achieve a delicate balance between possessing a wide triplet energy to host emissive guest molecules and demonstrating good charge injection and transport properties. rsc.org

Theoretical studies on hybrid molecules combining phosphine sulfide (B99878) (PS) moieties with phenylcarbazole (PhCBZ) have shown that the phosphine sulfide group plays a pivotal role in tuning the material's electronic characteristics. rsc.org These hybrid materials, PO(S)–PhCBZs, exhibit enhanced electron injection capabilities compared to traditional host materials. rsc.org The electronic properties of Tris(4-methoxyphenyl)phosphine (B1294419) sulfide, specifically the electron-donating nature of the three para-methoxy groups, make it an attractive building block for such systems. evitachem.com These groups can modulate the energy levels and charge-carrier mobility of the host material, a key strategy in the rational design of smart, high-performance electronic devices. rsc.orgevitachem.com The synthesis of phosphine sulfides is often straightforward, typically involving the direct reaction of the corresponding tertiary phosphine with elemental sulfur, making them accessible for materials development. wikipedia.orgmdpi.com

Table 1: Theoretical Performance of Phenylcarbazole-Phosphine Sulfide Hybrid Host Materials

This table summarizes theoretical findings on how different molecular linkages in phosphine sulfide-phenylcarbazole hybrids affect properties relevant to blue PHOLEDs.

| Linkage Mode | Key Finding | Impact on Triplet Energy (ET) | Potential Application | Reference |

|---|---|---|---|---|

| PO(S) linked to phenyl group | Highest degree of intramolecular charge transfer (ICT), leading to the best carrier injection abilities. | Triplet excitons remain confined to the carbazole (B46965) unit, maintaining a high ET. | Highly promising host materials for efficient blue PHOLEDs. | rsc.org |

| PO(S) linked to para-positions of carbazole | Moderate ICT and carrier injection abilities. | Slight decrease in ET due to some delocalization of triplet excitons. | Potential host materials, with a trade-off between injection and ET. | rsc.org |

| PO(S) linked to meta-positions of carbazole | Lowest ICT and carrier injection abilities among the studied modes. | High ET is maintained. | Less optimal for charge injection compared to other linkage modes. | rsc.org |

Applications in Optoelectronic Devices and Luminescent Materials (e.g., through metal complexes)

The application of Tris(4-methoxyphenyl)phosphine sulfide in optoelectronics is intrinsically linked to its role as a ligand in the formation of luminescent metal complexes. kfupm.edu.sa Phosphine sulfides are known to coordinate with transition metals, typically through the sulfur atom. kfupm.edu.sa This coordination is evidenced by a characteristic decrease in the infrared frequency of the P=S bond upon complexation. kfupm.edu.sa

Metal complexes featuring phosphine or phosphine sulfide ligands are a cornerstone of luminescent materials research. rsc.orgnih.gov For instance, copper(I) and gold(I) complexes are of particular interest. kfupm.edu.sarsc.org

Copper(I) Complexes: A series of luminescent copper(I) complexes with various phosphine and bipyridine ligands have been synthesized, exhibiting tunable emissions from green to yellow in the solid state. rsc.org The emission properties are sensitive to the electronic nature of both the phosphine and bipyridine ligands. rsc.org By substituting a standard phosphine with this compound, new complexes with potentially unique photophysical properties could be developed.

Gold(I) Complexes: Gold(I) complexes with tertiary phosphine sulfide ligands have been prepared and characterized. kfupm.edu.sa The precursor, Tris(4-methoxyphenyl)phosphine, readily forms stable, linear, two-coordinate complexes with gold(I) halides, indicating a strong affinity for the metal center that would be translated to its sulfide derivative. researchgate.net

The development of such complexes is crucial for applications like light-emitting devices and sensors. The electronic character of the ligands, such as the methoxy (B1213986) groups in this compound, can be used to fine-tune the metal-to-ligand charge transfer (MLCT) transitions, which are often the origin of the observed phosphorescence. rsc.org

Utilization in Sensing and Recognition Systems

The inherent chemical properties of the phosphine sulfide group suggest its potential use in chemical sensing and molecular recognition. Compounds containing the P=S bond have been identified as effective receptors for transition and heavy metal ions. mdpi.com The sulfur atom in this compound, with its available lone pairs of electrons, can act as a soft Lewis base, enabling it to selectively bind with soft Lewis acidic metal ions.

This binding capability forms the basis of a potential sensing mechanism. A sensor molecule could be designed where this compound or a derivative is incorporated into a larger system. Upon binding of a target analyte, such as a specific metal ion, a detectable change could be triggered. This change could manifest as:

A Luminescent Response: If the phosphine sulfide is part of a luminescent metal complex, the coordination of a new analyte could alter the emission properties (e.g., intensity, wavelength, or lifetime), providing a clear signal.

An Electrochemical Response: The binding event could change the redox potential of the molecule, which could be measured using electrochemical techniques.

While specific research into this compound as a primary sensing molecule is still an emerging field, its structural and electronic attributes make it a highly promising candidate for the development of selective and sensitive chemical sensors.

Design of Novel Phosphine Sulfide-Based Architectures for Advanced Chemical Technologies

This compound serves as a fundamental building block for the creation of more complex and functional molecular architectures. The field of ligand design is continuously evolving, with a focus on creating modular structures that allow for precise control over the properties of the final material or catalyst. acs.org

Advanced chemical technologies can be realized by using this compound as a scaffold in several ways:

Hybrid Material Integration: As discussed, it can be incorporated into larger hybrid molecules, such as the host materials for PHOLEDs, to combine the properties of different functional units into a single, synergistic system. rsc.org

Functionalization: The three methoxyphenyl rings provide sites for further chemical modification. Functional groups could be added to these rings to alter solubility, introduce new binding sites, or attach the molecule to a polymer backbone or solid support.

Chiral Ligand Development: The phosphorus center can be a source of chirality. Methodologies exist for the stereoselective synthesis of P-chirogenic phosphine-sulfide ligands, which are highly valuable in asymmetric catalysis. acs.org These modular ligands demonstrate that both the electronic effects of the substituents and the chirality at the phosphorus atom are crucial for achieving high selectivity in chemical transformations. acs.org

By leveraging these design principles, novel phosphine sulfide-based architectures can be developed, leading to advanced technologies such as more efficient catalysts for green chemistry, improved materials for organic electronics, and highly selective components for recognition systems.

Future Research Directions and Unexplored Avenues for Tris 4 Methoxyphenyl Phosphine Sulfide

Development of Green Chemistry-Compliant Synthetic Routes

The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a vital framework for the future synthesis of Tris(4-methoxyphenyl)phosphine (B1294419) sulfide (B99878). Current methods for preparing phosphine (B1218219) sulfides often involve the use of elemental sulfur, a readily available and low-toxicity reagent. mdpi.comresearchgate.net Future research should focus on optimizing these reactions to be even more environmentally benign.

Key areas for investigation include:

Solvent-Free and Alternative Solvent Systems: Exploring reactions under solvent-free conditions or in greener solvents like water can significantly reduce the environmental impact. rsc.org The direct reaction of Tris(4-methoxyphenyl)phosphine with elemental sulfur could be adapted to mechanochemical methods, such as ball milling, which has been shown to be effective for the synthesis of triphenylphosphine (B44618) sulfide at room temperature, shortening reaction times and minimizing solvent use. mdpi.comresearchgate.net

Atom Economy and Waste Minimization: Future synthetic strategies should aim for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. The reaction of phosphines with elemental sulfur is inherently atom-economical. mdpi.comresearchgate.net Further research could explore catalytic methods for sulfur transfer to the phosphine, potentially lowering the required temperature and energy input.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The presence of both a phosphorus center and a sulfur atom in Tris(4-methoxyphenyl)phosphine sulfide suggests a rich and largely unexplored reactivity landscape. Future research should venture beyond its traditional role as a stable phosphine precursor and investigate its potential to participate in and catalyze novel chemical transformations.

Unexplored avenues include:

P=S Bond Activation: The thiophosphinyl group (P=S) itself can be a site of reactivity. Research into the activation of this bond could lead to new methods for the controlled release of the corresponding phosphine for use in catalysis or the development of novel reactions where the sulfur atom is transferred to other substrates.